(4-Chloro-3-fluorophenyl)(phenyl)methanamine
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Overview
Description
(4-Chloro-3-fluorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H11ClFN It is a derivative of methanamine, where the hydrogen atoms are substituted with a 4-chloro-3-fluorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluorophenyl)(phenyl)methanamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)(phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to the active site of an enzyme, leading to inhibition of its activity, or interaction with a receptor, resulting in modulation of signal transduction pathways.
Comparison with Similar Compounds
- (3-Chloro-4-fluorophenyl)(phenyl)methanamine
- (3-Chloro-2-fluorophenyl)(phenyl)methanamine
- (4-Chloro-3-fluorophenyl)methanamine
Uniqueness: (4-Chloro-3-fluorophenyl)(phenyl)methanamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHENVDCTMLHCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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